molecular formula C22H23N3O2S B2525476 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone CAS No. 478080-87-4

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone

Cat. No.: B2525476
CAS No.: 478080-87-4
M. Wt: 393.51
InChI Key: ZGTAJRXCMOHMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone is a complex organic compound with a molecular formula of C22H23N3O2S and a molecular weight of 393.5 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a sulfone group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.

    Attachment of the sulfone group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone can be compared with other similar compounds, such as:

    4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfide: This compound has a sulfide group instead of a sulfone group, resulting in different chemical properties and reactivity.

    4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfoxide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-17-10-12-19(13-11-17)28(26,27)20-16-23-21(18-8-4-2-5-9-18)24-22(20)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTAJRXCMOHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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